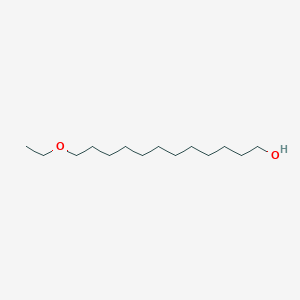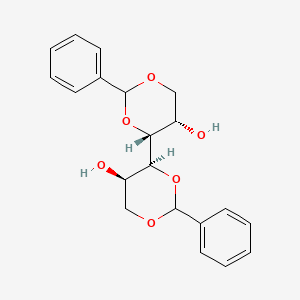
(4S,4'R,5R,5'S)-2,2'-diphenyl-4,4'-bi(1,3-dioxane)-5,5'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3:4,6-Di-O-benzylidene-D-mannitol is a chemical compound with the molecular formula C20H22O6. It is a derivative of D-mannitol, a sugar alcohol, and is characterized by the presence of two benzylidene groups. This compound is commonly used in organic synthesis, particularly in the preparation of chiral molecules and as a protecting group for diols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3:4,6-Di-O-benzylidene-D-mannitol is typically synthesized through the reaction of D-mannitol with benzaldehyde in the presence of an acid catalyst. The reaction involves the formation of acetal linkages between the hydroxyl groups of D-mannitol and the aldehyde groups of benzaldehyde. The reaction is usually carried out under reflux conditions with an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of 1,3:4,6-Di-O-benzylidene-D-mannitol can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and the choice of solvent. The product is typically purified by recrystallization from a suitable solvent, such as diethyl ether, to obtain high-purity 1,3:4,6-Di-O-benzylidene-D-mannitol .
Analyse Chemischer Reaktionen
Types of Reactions
1,3:4,6-Di-O-benzylidene-D-mannitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene-protected ketones or aldehydes.
Reduction: It can be reduced to form benzylidene-protected alcohols.
Substitution: The benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene-protected ketones, while reduction may produce benzylidene-protected alcohols .
Wissenschaftliche Forschungsanwendungen
1,3:4,6-Di-O-benzylidene-D-mannitol has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of optically active compounds. It is also employed as a protecting group for diols in organic synthesis.
Biology: The compound is used in the study of carbohydrate chemistry and as a model compound for understanding the behavior of sugar derivatives.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds
Wirkmechanismus
The mechanism of action of 1,3:4,6-Di-O-benzylidene-D-mannitol involves the formation of stable acetal linkages between the hydroxyl groups of D-mannitol and the aldehyde groups of benzaldehyde. These acetal linkages protect the hydroxyl groups from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The compound’s stability and reactivity make it a valuable tool in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,43,6-Dianhydro-D-mannitol: Another derivative of D-mannitol, used in similar applications as a protecting group and chiral building block.
1,25,6-Di-O-isopropylidene-D-mannitol: A compound with isopropylidene groups instead of benzylidene groups, used for similar purposes in organic synthesis.
Uniqueness
1,3:4,6-Di-O-benzylidene-D-mannitol is unique due to its specific acetal linkages, which provide stability and selectivity in chemical reactions. Its benzylidene groups offer distinct reactivity compared to other protecting groups, making it a versatile compound in various synthetic applications .
Eigenschaften
Molekularformel |
C20H22O6 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(4S,5R)-4-[(4R,5S)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16+,17+,18-,19?,20? |
InChI-Schlüssel |
NVEGGHPETXMRSV-MFVSGWCXSA-N |
Isomerische SMILES |
C1[C@H]([C@H](OC(O1)C2=CC=CC=C2)[C@H]3[C@H](COC(O3)C4=CC=CC=C4)O)O |
Kanonische SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
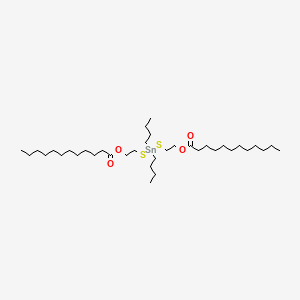
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)


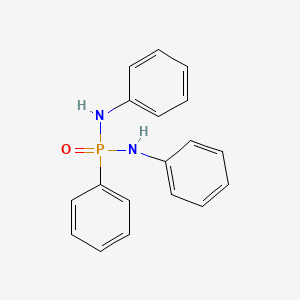
![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
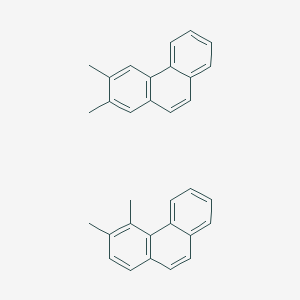
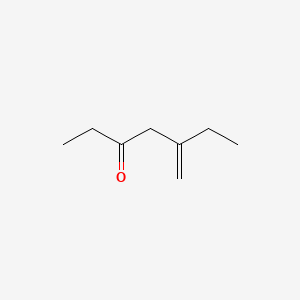
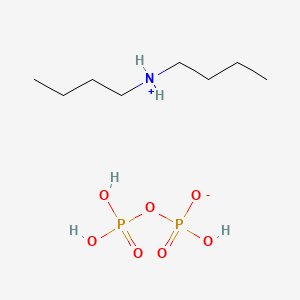
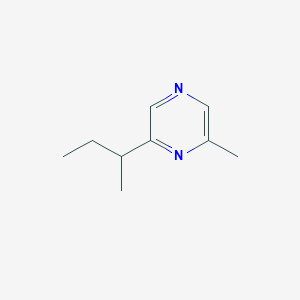
![[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium](/img/structure/B13822162.png)
